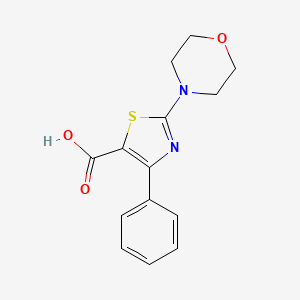

2-Morpholin-4-YL-4-phenylthiazole-5-carboxylic acid

Vue d'ensemble

Description

2-Morpholin-4-YL-4-phenylthiazole-5-carboxylic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms. The presence of these heterocyclic rings contributes to the compound’s chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-YL-4-phenylthiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with morpholine and phenyl groups under controlled conditions. One common method includes the condensation of 2-aminothiazole with phenyl isothiocyanate, followed by cyclization with morpholine and subsequent carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-Morpholin-4-YL-4-phenylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Applications De Recherche Scientifique

Pharmacological Applications

1. Neuropharmacology

The compound has been identified as a partial agonist of the human trace amine-associated receptor 1 (hTAAR1). This receptor plays a crucial role in regulating neurotransmitter systems, making the compound potentially useful for treating various neurological and psychiatric disorders. It has shown promise in addressing conditions such as:

- Depression

- Anxiety Disorders

- Bipolar Disorder

- Attention Deficit Hyperactivity Disorder (ADHD)

- Psychotic Disorders (e.g., schizophrenia)

- Neurodegenerative Disorders (e.g., Alzheimer's disease, Parkinson's disease)

The pharmacological profile suggests its utility in managing stress-related disorders, addiction, and metabolic disorders like diabetes and obesity .

2. Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit antimicrobial properties. The compound's thiazole ring structure is associated with activity against various bacterial strains, including multidrug-resistant organisms. For instance, derivatives similar to 2-Morpholin-4-YL-4-phenylthiazole-5-carboxylic acid have shown effectiveness against:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Vancomycin-intermediate Staphylococcus aureus (VISA)

- Vancomycin-resistant Staphylococcus aureus (VRSA)

The mechanism of action often involves inhibition of cell wall synthesis, making these compounds valuable in the fight against antibiotic resistance .

Case Study 1: Neuropharmacological Research

A study investigated the efficacy of this compound in animal models of depression and anxiety. The results indicated a significant reduction in depressive behaviors and anxiety-like symptoms compared to control groups. The compound's ability to modulate neurotransmitter levels was highlighted as a key factor in its therapeutic effects .

Case Study 2: Antimicrobial Efficacy

In another study, a series of thiazole derivatives were synthesized and tested against various bacterial strains. The results showed that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like vancomycin. This underscores the potential of these compounds in developing new antimicrobial agents .

Data Tables

| Application Area | Specific Use Cases | Observed Effects |

|---|---|---|

| Neuropharmacology | Treatment for depression, anxiety, ADHD | Reduction in symptoms; modulation of neurotransmitters |

| Antimicrobial Activity | Inhibition of MRSA, VISA, VRSA | MIC values comparable to existing antibiotics |

| Metabolic Disorders | Potential treatment for diabetes and obesity | Improvement in metabolic parameters |

Mécanisme D'action

The mechanism of action of 2-Morpholin-4-YL-4-phenylthiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, resulting in various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminothiazole: A precursor in the synthesis of 2-Morpholin-4-YL-4-phenylthiazole-5-carboxylic acid, known for its antimicrobial properties.

4-Phenylthiazole: A compound with a similar thiazole ring structure, used in the synthesis of pharmaceuticals and agrochemicals.

Morpholine derivatives: Compounds containing the morpholine ring, widely used in organic synthesis and as intermediates in the production of various chemicals.

Uniqueness

This compound stands out due to the combination of the thiazole and morpholine rings, which confer unique chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in different scientific fields, making it a valuable compound for research and industrial purposes.

Activité Biologique

2-Morpholin-4-YL-4-phenylthiazole-5-carboxylic acid is a compound characterized by its unique thiazole and morpholine rings. This structure contributes to its diverse biological activities, including potential antimicrobial, anticancer, and enzyme inhibitory effects. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅N₃O₂S, with a molecular weight of 290.34 g/mol. The compound features a thiazole ring, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of protein functions, influencing various biological pathways including:

- Signal Transduction : Altering cellular communication pathways.

- Metabolic Regulation : Influencing metabolic processes within cells.

- Gene Expression : Modifying the expression levels of specific genes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The thiazole moiety is often associated with antimicrobial effects due to its ability to disrupt microbial cell functions.

Anticancer Activity

The compound has demonstrated promising anticancer activity in several studies. For instance, it has been evaluated against various cancer cell lines, showing cytotoxic effects that inhibit cell proliferation. The structure–activity relationship (SAR) analysis suggests that modifications in the phenyl ring can enhance its anticancer efficacy. Notably:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A431 (skin cancer) | < 20 |

| This compound | U251 (glioblastoma) | < 30 |

These results indicate that the compound may serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes, including tyrosinase, which plays a crucial role in melanin production. Inhibiting this enzyme can be beneficial for treating hyperpigmentation disorders. The binding affinity of the compound to the active site of tyrosinase has been confirmed through docking studies, revealing competitive inhibition characteristics.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. Results showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

- Anticancer Potential : In a comparative study involving various thiazole derivatives, this compound exhibited superior cytotoxicity against melanoma and glioblastoma cell lines compared to other compounds in the series .

- Enzyme Interaction : Research demonstrated that modifications at the para position of the phenyl moiety significantly impacted the biological activity against tyrosinase, suggesting that strategic substitutions could enhance therapeutic efficacy .

Propriétés

IUPAC Name |

2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c17-13(18)12-11(10-4-2-1-3-5-10)15-14(20-12)16-6-8-19-9-7-16/h1-5H,6-9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBQZSUJYCGPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(S2)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480114 | |

| Record name | 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188679-21-2 | |

| Record name | 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.